molecular formula C8H6BrN3O2 B2528819 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 2092361-66-3

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B2528819
CAS No.: 2092361-66-3
M. Wt: 256.059
InChI Key: NMQFSRQJDICNIB-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a chemical compound with the molecular formula C8H6BrN3O2.

Mechanism of Action

Preparation Methods

The synthesis of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methoxypyrazolo[1,5-a]pyrimidine, followed by formylation to introduce the aldehyde group at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent .

Chemical Reactions Analysis

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:

Scientific Research Applications

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:

    3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine: Similar structure but with different substitution patterns.

    2-Methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde: Differing in the position of the aldehyde group.

    6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine: Lacking the aldehyde group at the 3-position.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.

Properties

IUPAC Name

6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8-6(4-13)7-10-2-5(9)3-12(7)11-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQFSRQJDICNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(C=NC2=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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